molecular formula C17H18N2O4 B5802231 N'-[2-(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide

N'-[2-(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide

Cat. No.: B5802231
M. Wt: 314.34 g/mol
InChI Key: RMPMCYJLQDMWGZ-UHFFFAOYSA-N
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Description

N’-[2-(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzohydrazide core with methoxyphenoxy and acetyl groups, contributing to its distinct chemical properties.

Properties

IUPAC Name

N'-[2-(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-6-3-4-9-15(12)17(21)19-18-16(20)11-23-14-8-5-7-13(10-14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPMCYJLQDMWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide typically involves the condensation of 3-methoxyphenol with 2-methylbenzohydrazide in the presence of an acetylating agent. Common reagents used in this synthesis include N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) as catalysts . The reaction is usually carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[2-(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with cellular proteins, potentially inhibiting or modulating their activity. The acetyl group may also play a role in enhancing the compound’s binding affinity to its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxyphenoxy and acetyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

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